Tert-butyl 4-(4-hydroxybutyl)piperazine-1-carboxylate
CAS No.: 1155269-82-1
Cat. No.: VC5938303
Molecular Formula: C13H26N2O3
Molecular Weight: 258.362
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1155269-82-1 |
---|---|
Molecular Formula | C13H26N2O3 |
Molecular Weight | 258.362 |
IUPAC Name | tert-butyl 4-(4-hydroxybutyl)piperazine-1-carboxylate |
Standard InChI | InChI=1S/C13H26N2O3/c1-13(2,3)18-12(17)15-9-7-14(8-10-15)6-4-5-11-16/h16H,4-11H2,1-3H3 |
Standard InChI Key | WXMAGSGGBIUCBY-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)N1CCN(CC1)CCCCO |
Introduction
Chemical Structure and Molecular Characteristics
Core Architecture
The compound features a piperazine ring substituted at the 4-position with a 4-hydroxybutyl chain () and a tert-butoxycarbonyl (Boc) protecting group. The Boc group is attached via a carboxylate linkage, rendering the piperazine nitrogen inert during synthetic transformations .
Stereochemical Considerations
Piperazine derivatives typically adopt a chair conformation, with substituents occupying equatorial positions to minimize steric strain. The hydroxybutyl chain’s flexibility allows for hydrogen bonding, influencing solubility and reactivity .
Spectroscopic Identification
-
InChIKey:
These identifiers confirm the compound’s connectivity and stereochemistry, critical for database interoperability.
Synthesis and Manufacturing
Key Synthetic Routes
The synthesis of tert-butyl 4-(4-hydroxybutyl)piperazine-1-carboxylate involves multi-step protocols, often leveraging nucleophilic substitution and protection-deprotection strategies.
Alkylation of Piperazine
A common approach begins with the alkylation of piperazine using 4-bromobutanol or its derivatives. The Boc group is subsequently introduced via reaction with di-tert-butyl dicarbonate (Boc anhydride) .
Example Protocol:
-
Alkylation: Piperazine reacts with 4-bromobutanol in the presence of a base (e.g., KCO) to yield 4-(4-hydroxybutyl)piperazine.
-
Protection: The free amine is protected with Boc anhydride in tetrahydrofuran (THF), yielding the final product .
Alternative Reductive Amination
A method analogous to the synthesis of tert-butyl 4-[3-(hydroxymethyl)phenyl]piperazine-1-carboxylate employs lithium borohydride () to reduce intermediate esters or amides . For instance:
-
Step 1: A propiolamide intermediate is treated with in THF at 0°C.
-
Step 2: Acidic workup and purification afford the hydroxybutyl derivative in high yield (98.6%) .
Physicochemical Properties
Solubility and Stability
-
Solubility: Moderately soluble in polar aprotic solvents (e.g., THF, DMF) due to the hydroxybutyl group’s polarity. Limited solubility in water .
-
Stability: The Boc group hydrolyzes under acidic conditions, necessitating neutral or basic storage conditions .
Thermal Properties
While specific melting points are unreported, analogous Boc-protected piperazines typically melt between 80–120°C .
Applications in Pharmaceutical Research
Intermediate in Drug Synthesis
Piperazine derivatives are pivotal in synthesizing antidepressants, antipsychotics, and antivirals. The hydroxybutyl moiety enhances water solubility, aiding bioavailability .
Case Study: Merocyanine Derivatives
Research on tert-butyl piperazine carboxylates (e.g., 4a–4l) demonstrates their utility in creating solid-state luminophores with aggregation-induced emission (AIE) properties . Such compounds are explored for optoelectronic applications and bioimaging .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume